An In-Depth Technical Guide to Allyl Sorbate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Allyl Sorbate for Researchers and Drug Development Professionals
Abstract
Allyl sorbate, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a versatile organic compound with established applications in the flavor and fragrance industry. However, its unique chemical structure, featuring a reactive allyl group and a conjugated diene system, presents largely untapped potential for broader applications in organic synthesis, polymer chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of allyl sorbate, including its chemical and physical properties, a detailed synthesis protocol, safety and handling guidelines, and an expert perspective on its current and prospective applications for researchers, chemists, and professionals in drug development.
Introduction: Beyond the Flavor Profile
While primarily recognized for its characteristic fruity, pineapple-like aroma, allyl sorbate (CAS No: 30895-79-5; alternative CAS No: 7493-75-6) is a molecule of significant interest to the discerning synthetic chemist.[1] The convergence of an activated ester, a readily functionalizable allyl moiety, and a conjugated diene system within a single, relatively simple molecule makes it a compelling building block for a variety of chemical transformations.
This guide moves beyond the compound's organoleptic properties to explore its scientific and technical attributes. We will delve into the causality behind its synthesis, the logic of its potential reactivity, and the authoritative data that underpins its safe and effective use in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any experimental design. The key properties of allyl sorbate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 30895-79-5, 7493-75-6 | [2][3] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, pineapple-like | [1] |
| Boiling Point | 207-208 °C at 760 mmHg | [1] |
| Density | 0.945 - 0.947 g/cm³ at 25 °C | [2] |
| Refractive Index | ~1.506 | [2] |
| Solubility | Soluble in ethanol; sparingly soluble in water (approx. 330.4 mg/L at 25 °C) | [1][2] |
| Flash Point | ~92.7 °C (199 °F) | [1] |
| logP (o/w) | ~2.267 | [1] |
The spectroscopic data for allyl sorbate is consistent with its structure, featuring characteristic signals for the allyl and sorbate moieties in ¹H and ¹³C NMR, and key vibrational modes in IR spectroscopy.
Synthesis of Allyl Sorbate: A Practical Protocol
The most direct and common method for the synthesis of allyl sorbate is the Fischer esterification of sorbic acid with allyl alcohol, catalyzed by a strong acid. This reversible reaction is driven to completion by removing water as it is formed.[4]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of sorbic acid, activating it towards nucleophilic attack by the hydroxyl group of allyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation by a weak base, such as water or another molecule of the alcohol, regenerates the acid catalyst and affords the final ester product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification and the synthesis of similar allyl esters.[5][6][7]
Materials:
-
Sorbic acid (1.0 eq)
-
Allyl alcohol (3.0 eq, used in excess to drive the equilibrium)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add sorbic acid, allyl alcohol, and toluene.
-
Catalyst Addition: With stirring, carefully add the concentrated sulfuric acid.
-
Reflux and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is nearing completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude allyl sorbate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
-
Self-Validation: The purity of the synthesized allyl sorbate should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR. The refractive index can also be measured and compared to the literature value.
Safety and Handling
Allyl sorbate is classified as an irritant.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Use only in a well-ventilated area.
-
Personal Protective Equipment: Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Applications in Research and Development
While the primary commercial application of allyl sorbate is in the flavor and fragrance industry, its chemical functionalities suggest several promising avenues for research and development.
Potential in Medicinal Chemistry and Drug Discovery
The sorbate moiety itself is known for its antimicrobial properties.[8][9] The esterification to form allyl sorbate may modulate this activity, potentially enhancing its efficacy or altering its spectrum of activity. Furthermore, the broader class of allyl-containing compounds has garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer properties.[6] Allyl sulfur compounds, for instance, have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10] While specific studies on the biological activity of allyl sorbate are limited, its structure warrants investigation as a potential lead compound or a scaffold for the development of novel therapeutic agents.
Role in Organic Synthesis
The allyl group is a versatile functional handle in organic synthesis. Allyl esters, including allyl sorbate, can serve as protecting groups for carboxylic acids.[11] They are stable under a range of conditions but can be selectively cleaved under mild conditions, often using palladium catalysis. This orthogonality makes them valuable in multi-step syntheses of complex molecules.
The conjugated diene of the sorbate backbone can also participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic structures.
Applications in Polymer Chemistry
Allyl monomers are known to undergo polymerization, although often with slower kinetics compared to vinyl monomers.[12][13][14] Allyl sorbate can potentially be used as a monomer or co-monomer in the synthesis of functional polymers. The ester group introduces polarity, and the conjugated diene system offers sites for cross-linking or post-polymerization modification.[15] This could lead to the development of novel materials with tailored properties for applications such as coatings, adhesives, or specialty resins.
Conclusion and Future Outlook
Allyl sorbate is a readily accessible and chemically rich molecule that holds significant promise beyond its current applications. For the medicinal chemist, it represents an intriguing starting point for the exploration of new bioactive compounds, leveraging the known properties of both sorbates and other allyl-containing molecules. For the synthetic chemist, it is a versatile building block, offering opportunities for protecting group strategies and the construction of complex molecular architectures. As the demand for novel functional molecules and materials continues to grow, a deeper investigation into the chemistry and biological activity of allyl sorbate is a worthy endeavor for the scientific community.
References
-
PubChem. Allyl sorbate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. Allyl sorbate. [Link]
- Sofos, J. N., & Busta, F. F. (1981). Antimicrobial Activity of Sorbate. Journal of Food Protection, 44(8), 614–622.
-
ResearchGate. A Simple Combinatorial Experiment Based on Fischer Esterification. An Experiment Suitable for the First-Semester Organic Chemistry Lab. [Link]
-
MDPI. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. [Link]
-
MDPI. Allyl Syringate. [Link]
-
ResearchGate. Polymerisation of Allyl Compounds. [Link]
-
PubMed. Antimicrobial Activity of Sorbate. [Link]
-
PubMed Central. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. [Link]
-
DSpace@MIT. Experiment 5: Fischer Esterification. [Link]
-
Molbase. ALLYL SORBATE | 7493-75-6. [Link]
- Google Patents. Process for making allyl polymers and copolymers.
-
Semantic Scholar. Antimicrobial Activity of Sorbate. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
National Center for Biotechnology Information. Allyl isovalerate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
-
Cytotoxicity and Genotoxicity of Sunset Yellow and Potassium Sorbate in Jurkat Cell Line. [Link]
-
INCHEM. Allyl Isovalerate (IARC Summary & Evaluation, Volume 36, 1985). [Link]
-
PubMed. Possible mechanism by which allyl sulfides suppress neoplastic cell proliferation. [Link]
-
Figshare. Synthesis, Characterization, and Some Properties of Cp*W(NO)(H)(η3‑allyl) Complexes. [Link]
-
National Center for Biotechnology Information. Allyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
-
MDPI. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. [Link]
-
PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
PubMed. The potential genotoxicity of sorbates: effects on cell cycle in vitro in V79 cells and somatic mutations in Drosophila. [Link]
-
ResearchGate. Allyl Monomers and Polymers. [Link]
Sources
- 1. allyl sorbate, 30895-79-5 [thegoodscentscompany.com]
- 2. Allyl sorbate | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molbase.com [molbase.com]
- 4. athabascau.ca [athabascau.ca]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
